molecular formula C21H21ClN2O2S B11349705 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Cat. No.: B11349705
M. Wt: 400.9 g/mol
InChI Key: PPIYTQGNDLXWNZ-UHFFFAOYSA-N
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Description

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperidine ring through an acetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Acetylation of Piperidine: The piperidine ring is acetylated using 4-chloro-2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The acetylated piperidine is then coupled with the benzothiazole core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the acetylation and coupling steps, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzothiazole core, potentially reducing the thiazole ring to a thiazolidine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound can be used as a probe to study the interactions of benzothiazole derivatives with various enzymes and receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is not fully elucidated, but it is believed to involve:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.

    Pathways Involved: It could interact with signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(4-Chlorophenyl)acetyl]piperidin-4-yl}-1,3-benzothiazole
  • 2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole

Uniqueness

2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is unique due to the presence of both a chloro and a methyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H21ClN2O2S

Molecular Weight

400.9 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-chloro-2-methylphenoxy)ethanone

InChI

InChI=1S/C21H21ClN2O2S/c1-14-12-16(22)6-7-18(14)26-13-20(25)24-10-8-15(9-11-24)21-23-17-4-2-3-5-19(17)27-21/h2-7,12,15H,8-11,13H2,1H3

InChI Key

PPIYTQGNDLXWNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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